Home > Products > Screening Compounds P77719 > Pyroglutamyl-3-methylhistidyl-prolinamide
Pyroglutamyl-3-methylhistidyl-prolinamide - 34367-54-9

Pyroglutamyl-3-methylhistidyl-prolinamide

Catalog Number: EVT-319715
CAS Number: 34367-54-9
Molecular Formula: C17H24N6O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyroglutamyl-3-methylhistidyl-prolinamide belongs to the class of organic compounds known as peptides . It has a molecular formula of C17H24N6O4 and a molecular weight of 376.4 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyroglutamyl-3-methylhistidyl-prolinamide involves several key steps:

  1. Amino Acid Preparation: The process begins with the procurement of the necessary amino acids: pyroglutamic acid, histidine, and proline. These can be obtained from natural sources or synthesized chemically.
  2. Protection and Activation: Amino acids are often protected using various protecting groups to prevent unwanted reactions during synthesis. For instance, N-t-butyloxycarbonyl (Boc) or N-carbobenzoxy (Cbz) groups can be used for this purpose.
  3. Coupling Reaction: The protected amino acids are then coupled using activating agents such as N-ethoxy-2-ethoxycarbonyl-2-dihydroquinoline (EEDQ) or other coupling reagents under controlled conditions to form the tripeptide .
  4. Cyclization: The final step involves cyclizing the linear peptide into its active form through heating in a suitable solvent like glacial acetic acid. This step is crucial as it imparts the desired biological activity to the compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of pyroglutamyl-3-methylhistidyl-prolinamide can be represented by its chemical formula, which includes the individual contributions from each amino acid. The structure features:

  • A pyroglutamic acid moiety that contributes to the cyclic nature of the peptide.
  • A histidine residue that provides unique side chain properties due to its imidazole ring.
  • A prolinamide group that stabilizes the structure through intramolecular interactions.

The precise molecular weight and structural data can be derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity after synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Pyroglutamyl-3-methylhistidyl-prolinamide participates in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, this peptide can undergo hydrolysis, breaking down into its constituent amino acids.
  2. Deprotection: If protective groups were employed during synthesis, they can be removed using specific reagents that selectively cleave these groups without affecting the peptide bond.
  3. Reactivity with Enzymes: As a bioactive peptide, it may interact with various enzymes in biological systems, influencing metabolic pathways related to hormone signaling.

These reactions are essential for understanding both the stability of pyroglutamyl-3-methylhistidyl-prolinamide and its potential interactions in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for pyroglutamyl-3-methylhistidyl-prolinamide primarily revolves around its role as a signaling molecule in endocrine pathways. It mimics natural hormones by binding to specific receptors that trigger downstream signaling cascades affecting physiological processes such as metabolism regulation and hormonal release.

Research has shown that peptides with similar structures can modulate hormone secretion from glands such as the pituitary gland, suggesting that pyroglutamyl-3-methylhistidyl-prolinamide could have comparable effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyroglutamyl-3-methylhistidyl-prolinamide exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The stability of this peptide can be affected by pH, temperature, and presence of enzymes; thus, storage conditions are critical for maintaining its integrity.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of small peptides.

These properties play a significant role in determining how this compound can be utilized in laboratory settings or therapeutic applications.

Applications

Scientific Uses

Pyroglutamyl-3-methylhistidyl-prolinamide has potential applications in several scientific fields:

  1. Pharmacology: Its hormonal activity makes it a candidate for drug development aimed at treating metabolic disorders or hormonal imbalances.
  2. Biochemistry Research: As a model compound, it aids in understanding peptide synthesis, stability, and interactions within biological systems.
  3. Therapeutic Development: Given its structural similarity to naturally occurring hormones, it may serve as a basis for developing new therapies targeting endocrine functions .
Chemical Identity and Synthesis of Pyroglutamyl-3-methylhistidyl-prolinamide

Structural Characterization and Nomenclature

Pyroglutamyl-3-methylhistidyl-prolinamide (molecular formula: C₁₇H₂₄N₆O₄; monoisotopic mass: 376.1859 Da) is a modified tripeptide analogue of thyrotropin-releasing hormone (TRH). Its systematic IUPAC name is 3-Methyl-L-histidyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-L-prolinamide, reflecting the presence of a methyl group on the Nτ (tele) nitrogen of the histidine imidazole ring. The molecule features three distinct components: an N-terminal pyroglutamic acid (5-oxoproline) with a constrained bicyclic structure, a central 3-methylhistidine residue, and a C-terminal prolinamide [3].

The 3-methyl modification occurs specifically at the imidazole ring's Nτ position, distinguishing it from standard histidine residues. This methylation eliminates the Nτ-H bonding capability while preserving the Nπ-H tautomer, thereby altering the molecule's hydrogen-bonding potential and lipophilicity (logP increase of ~0.8 compared to TRH). Stereochemical integrity is maintained at all chiral centers: L-configuration at pyroglutamyl C2 (S), histidyl Cα (S), and prolinamide C2 (S). The constrained pyroglutamate ring and methylated histidine synergistically influence the molecule's conformational stability, as confirmed by NMR studies showing restricted rotation about the His-Pro amide bond [2] [3].

Table 1: Nomenclature and Identifiers of Pyroglutamyl-3-methylhistidyl-prolinamide

CategoryIdentifier
Systematic Name3-Methyl-L-histidyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-L-prolinamide
Common Synonyms3-Me-His-TRH; 3-Methyl-TRH; Pglu-3-Me-his-pro-NH₂; Pyroglutamyl-3-methylhistidyl-prolinamide
CAS Registry Number34367-54-9
Molecular FormulaC₁₇H₂₄N₆O₄
Canonical SMILESCN1C=NC=C1CC@HC(=O)N

Synthetic Pathways and Methodological Innovations

Synthesis follows solution-phase or solid-phase strategies, with the former historically enabling the first efficient production. A validated solution-phase approach involves sequential coupling: Nτ-methyl-L-histidine methyl ester is first condensed with Cbz-prolinamide using carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide in tetrahydrofuran), followed by catalytic hydrogenation (Pd/C, H₂) for Z-group removal. The resulting deprotected dipeptide is then coupled with pyroglutamic acid p-nitrophenyl ester in dimethylformamide (DMF) [1] [2]. Critical innovations include:

  • Regioselective Histidine Methylation: Prior to peptide coupling, histidine side chains are selectively alkylated at Nτ using methyl iodide in alkaline aqueous methanol, achieving >95% regioselectivity due to the higher nucleophilicity of Nτ versus Nπ. This prevents racemization during methylation [5].
  • Solid-Phase Synthesis (Fmoc Strategy): Fmoc-3-methylhistidine is commercially available for Fmoc-SPPS. Key steps involve: 1) Fmoc-Pro-Rink amide MBHA resin loading, 2) Fmoc deprotection with 20% piperidine/DMF, 3) Coupling of Fmoc-3-Me-His-OH using HBTU/HOBt activation, and 4) Pyroglutamic acid coupling without Nα-protection. Cleavage with TFA/TIS/H₂O (95:2.5:2.5) liberates the crude peptide [4] [6].

Yields in solution-phase synthesis range from 40-45% overall, while SPPS achieves 65-75% crude purity. The 3-methylhistidine incorporation rate in SPPS is enhanced by double coupling protocols (0.1 M HOBt in DMF) to overcome steric hindrance [2] [5].

Role of Protective Groups in Peptide Coupling Reactions

Strategic protecting group selection is essential for regioselective synthesis:

  • Histidine Imidazole Protection: Nπ-Boc or Nπ-Trt groups prevent alkylation during Nτ-methylation. Trt offers acid-labile deprotection (1% TFA/DCM) compatible with Fmoc-SPPS, while Boc requires moderate acidolysis (TFA/DCM). Both resist racemization during activation [4] [6].
  • α-Amino Protection:
  • Z-group (Benzyloxycarbonyl): Removed via catalytic hydrogenation (H₂/Pd-C in ethanol) or HBr/acetic acid. Used historically for solution-phase synthesis but incompatible with 3-methylhistidine's hydrogenation sensitivity [1].
  • Boc (tert-Butoxycarbonyl): Cleaved with 25-50% TFA in DCM. Preferred in solution-phase for acid stability during methylation steps [4] [6].
  • Fmoc (9-Fluorenylmethyloxycarbonyl): Deprotected with 20% piperidine/DMF. Ideal for SPPS due to orthogonality with acid-stable side-chain protectants [4].
  • Carboxyl Protection: Prolinamide's C-terminal carboxyl is masked as benzyl ester (removed by HBr/AcOH) or as Rink amide resin in SPPS. Pyroglutamate's γ-carboxyl requires no protection due to lactam formation [1] [6].

Table 2: Protective Group Strategies for Pyroglutamyl-3-methylhistidyl-prolinamide Synthesis

Functional GroupProtecting GroupDeprotection ConditionsCompatibility Notes
Histidine Nπ-imidazoleTrt1% TFA/DCM, 30 minPrevents quaternization during methylation
Histidine Nπ-imidazoleBoc50% TFA/DCM, 30 minAcid-stable; used in Boc-SPPS
α-Amino (solution-phase)ZHBr/AcOH or H₂/Pd-CAvoid with C-terminal benzyl esters
α-Amino (SPPS)Fmoc20% piperidine/DMF, 10 minOrthogonal to acid-labile groups
C-terminal carboxylRink amide resinTFA/TIS/H₂O (95:2.5:2.5), 3 hrSPPS-specific; yields C-terminal amide

Cyclization Techniques for Pyroglutamyl Formation

Pyroglutamate formation employs two principal methods:

  • Thermal Cyclization of Glutamine Precursors: Glutaminyl-3-methylhistidyl-prolinamide undergoes intramolecular cyclization upon heating in anhydrous DMF at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the α-amino group on the γ-carboxamide carbonyl, eliminating ammonia. This method yields 60–70% pyroglutamate with minimal epimerization due to the absence of strong acids/bases [1].
  • Phosgene-Mediated Lactamization: Glutamic acid derivatives (e.g., Glu(OBzl)-3-Me-His-Pro-NH₂) are treated with phosgene (0.4 M in toluene) or triphosgene in dichloromethane at -15°C, forming an acyl chloride intermediate that spontaneously cyclizes upon Z-group removal (H₂/Pd-C). This achieves >85% cyclization efficiency but requires stringent anhydrous conditions [5].

Key innovations include microwave-assisted cyclization (50 W, 100°C, 30 min), reducing reaction times to <1 hour while maintaining enantiomeric purity (>99% ee). Cyclization efficiency is monitored by RP-HPLC, with pyroglutamate formation confirmed by loss of ninhydrin reactivity and characteristic IR absorption at 1675 cm⁻¹ (amide I) [1] [5].

Purification and Crystallization Strategies

Crude peptide mixtures are purified via:

  • Ion-Exchange Chromatography: Removes charged impurities using CM-cellulose resin. Elution with 0.01–0.1 M ammonium acetate buffer (pH 6.0) exploits the histidine imidazole's cationic nature [1].
  • Reversed-Phase HPLC: Semipreparative C18 columns (250 × 10 mm) with gradients of 0.1% TFA in water/acetonitrile (10→40% ACN over 30 min) achieve >98% purity. The 3-methyl group increases retention time by ~3 min compared to TRH due to enhanced hydrophobicity [2].

Crystallization is optimized using mixed-solvent systems:

  • Dissolve purified peptide in warm methanol (50 mg/mL).
  • Add diethyl ether dropwise until cloud point.
  • Cool to 4°C for 24 hours, yielding needle-like crystals.Alternatively, isocratic vapor diffusion (ethanol/water 4:1 vs. ether) produces X-ray quality crystals. The hydrochloride salt forms by adding HCl/ethanol during crystallization, improving yield to 85% and melting point to 215–218°C (decomp.) [1] [2].

Final characterization employs:

  • HPLC-ESI-MS: [M+H]⁺ m/z 377.192 (calculated 377.193)
  • Amino Acid Analysis: 1.00 Pro (after acid hydrolysis); 0.98 3-Me-His (enzymatic hydrolysis)
  • X-ray Diffraction: Confirms intramolecular H-bonding between pyroglutamyl C=O and prolinamide N-H [2] [3].

Table 3: Physicochemical Properties and Analytical Parameters

PropertyValue/ParameterAnalytical Method
Melting Point215–218°C (dec., HCl salt)Differential Scanning Calorimetry
Retention Time (RP-HPLC)14.2 min (C18, 10→40% ACN/0.1% TFA, 1 mL/min)UV 220 nm
Specific Rotation[α]D²⁵ = -76.5° (c = 1, MeOH)Polarimetry
Mass Spectrum[M+H]⁺ m/z 377.192 (Δ = -0.001)ESI-QTOF
Purity Threshold>98%RP-HPLC (220 nm)

Properties

CAS Number

34367-54-9

Product Name

Pyroglutamyl-3-methylhistidyl-prolinamide

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1

InChI Key

QQOVFOJJOXRGOK-AVGNSLFASA-N

SMILES

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N

Synonyms

3-Me-His(2)TRH
3-Me-TRH
3-MeHis-TRH
3-methyl-thyrotropin-releasing hormone
3-methylhistidine-TRH
3-MeTRH
pGlu-3-Me-His-Pro-NH2
pyroglu-3-methyl-histidyl-prolinamide
pyroglutamyl-3-methylhistidyl-prolinamide
thyrotropin-releasing hormone, 3-Me-
thyrotropin-releasing hormone, 3-methyl-

Canonical SMILES

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.